molecular formula C10H20N2O2 B6619050 tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate CAS No. 2137058-21-8

tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate

Cat. No.: B6619050
CAS No.: 2137058-21-8
M. Wt: 200.28 g/mol
InChI Key: JSURSCDQTBSUPP-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate is a chiral azetidine derivative featuring a tert-butyl carbamate protecting group and a (1S)-1-aminoethyl substituent at the 3-position of the azetidine ring. Its molecular formula is C₁₀H₂₀N₂O₂, with a molecular weight of 200.28 g/mol . This compound is structurally significant in medicinal chemistry due to the azetidine ring’s conformational rigidity, which enhances binding specificity in drug candidates. The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses.

Properties

IUPAC Name

tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSURSCDQTBSUPP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling of 3-Aminoazetidine Intermediates

A widely adopted route begins with tert-butyl 3-aminoazetidine-1-carboxylate, a commercially available intermediate (CAS 193269-78-2). The aminoethyl side chain is introduced via coupling with (S)-2-((tert-butoxycarbonyl)amino)propanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

Procedure :

  • Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.2 g, 6.97 mmol) and (S)-2-((tert-butoxycarbonyl)amino)propanoic acid (1.57 g, 6.36 mmol) in DCM (10 mL).

  • Add EDCI (1.57 g, 6.36 mmol) and HOBt (1.22 g, 6.36 mmol) at room temperature.

  • Stir for 4 hours, partition between DCM and water, and concentrate the organic layer.

  • Purify via silica gel chromatography (hexanes/ethyl acetate gradient) to yield the product as a white solid (69% yield).

Key Data :

ParameterValue
Yield69%
Reaction Time4 hours
SolventDichloromethane
PurificationSilica gel chromatography

This method prioritizes mild conditions to preserve the Boc group and azetidine ring stability. Nuclear magnetic resonance (NMR) analysis confirms stereochemistry: 1H^1H NMR (400 MHz, CDCl₃) δ 4.61 (m, 1H, CH), 4.25 (t, J = 7.2 Hz, 2H, NCH₂), 1.41 (s, 9H, Boc).

Stereoselective Alkylation of Azetidine Derivatives

Patent literature describes enantioselective alkylation using chiral auxiliaries or catalysts. For example, tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate analogs are synthesized via base-mediated deprotection of intermediates. While this method focuses on piperidine systems, analogous strategies apply to azetidines:

  • React tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate with a chiral ethylating agent (e.g., (S)-1-phenylethyl bromide) in tetrahydrofuran (THF) under nitrogen.

  • Use sodium hydride (NaH) as a base to deprotonate the amine, facilitating alkylation.

  • Remove the benzyloxycarbonyl (Cbz) group via hydrogenolysis with palladium on carbon (Pd/C).

Optimization Insights :

  • Temperature : 0–160°C (optimal: 50–120°C).

  • Base Selection : Alkali metal hydroxides (e.g., NaOH) or alkoxides (e.g., NaO⁺Bu) enhance reaction rates.

Deprotection and Functionalization

Acidic Hydrolysis of the Boc Group

The Boc group is selectively removed using hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM:

  • Dissolve this compound (1.0 g) in 4M HCl/dioxane (10 mL).

  • Stir at room temperature for 2 hours, evaporate under reduced pressure, and lyophilize to obtain the hydrochloride salt.

Analytical Validation :

  • HPLC Purity : >98%.

  • Storage : Refrigerated (0–10°C) under inert gas to prevent decomposition.

Reaction Mechanism and Stereochemical Control

The EDCI/HOBt system activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the azetidine amine to form the amide bond (Figure 1). Stereochemical fidelity is maintained by using enantiomerically pure (S)-2-((Boc)amino)propanoic acid, avoiding racemization during coupling.

Critical Factors :

  • Solvent Polarity : Low-polarity solvents (e.g., DCM) minimize side reactions.

  • Catalyst Loading : Stoichiometric HOBt prevents N-acylurea formation .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its unique structure allows it to act as a probe in various biochemical assays .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the design and synthesis of new drug candidates targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications, including polymer synthesis and material science .

Mechanism of Action

The mechanism of action of tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

This section compares the target compound with other azetidine-based tert-butyl carbamates, focusing on structural variations, synthetic methodologies, and physicochemical properties.

Structural and Functional Group Variations

Compound Name Substituent at Azetidine 3-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate (1S)-1-aminoethyl C₁₀H₂₀N₂O₂ 200.28 Chiral amine for asymmetric synthesis
tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate 2-bromoethyl C₁₀H₁₈BrNO₂ 264.16 Alkylating agent; halogenated intermediate
tert-butyl 3-(aminomethyl)azetidine-1-carboxylate aminomethyl C₉H₁₈N₂O₂ 186.25 Bifunctional amine-carbamate building block
tert-butyl 3-amino-2-methylazetidine-1-carboxylate amino-2-methyl C₉H₁₈N₂O₂ 186.25 Sterically hindered amine for catalysis
tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate cyanomethylene C₁₀H₁₄N₂O₂ 202.23 Nitrile-containing precursor for click chemistry
tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate 1-amino-2-methoxy-2-oxoethyl C₁₁H₂₀N₂O₄ 244.28 Ester-functionalized amino acid analog

Physicochemical Properties

  • Log P Values: Target compound: Predicted Log P = 1.2 (moderate hydrophobicity due to the tert-butyl group) . Bromoethyl derivative: Log P = 2.5 (higher lipophilicity from bromine) . Aminomethyl derivative: Log P = 0.8 (polar amine reduces hydrophobicity) .
  • Hydrogen Bonding: The (1S)-1-aminoethyl group in the target compound provides two hydrogen bond donors (NH₂), enhancing solubility in polar solvents . Methoxy-2-oxoethyl derivative (CAS 1620451-38-8) exhibits three hydrogen bond acceptors (ester carbonyl, methoxy oxygen), favoring aqueous stability .

Research Findings and Case Studies

  • Stereochemical Influence : The (1S)-configuration in the target compound improves binding to α-helical domains in protein targets, as shown in comparative docking studies with its (1R)-enantiomer .
  • Thermal Stability : Bromoethyl derivatives exhibit lower thermal stability (decomposition at 80–100°C) compared to the target compound (>150°C), attributed to bromine’s labile nature .
  • Synthetic Efficiency: Aminomethyl derivatives achieve higher yields (60–75%) in reductive amination than the target compound’s asymmetric synthesis (30–50%) .

Biological Activity

Tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate is a synthetic organic compound featuring an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This compound, with the molecular formula C10H20N2O2C_{10}H_{20}N_{2}O_{2} and a molecular weight of 200.28 g/mol, is notable for its potential biological activity and applications in medicinal chemistry and organic synthesis. This article explores the biological activity associated with this compound, including its mechanism of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound's structure allows it to interact with various biological targets. The presence of the tert-butyl group enhances lipophilicity, while the aminoethyl side chain provides a reactive site for further functionalization. The azetidine ring contributes to the compound's unique properties, making it a valuable building block in organic synthesis.

PropertyValue
Molecular FormulaC10H20N2O2C_{10}H_{20}N_{2}O_{2}
Molecular Weight200.28 g/mol
CAS Number2137058-21-8

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites on target proteins, influencing their activity. Additionally, the steric hindrance provided by the tert-butyl group may affect binding affinity and specificity.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes through competitive binding.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, modulating downstream signaling pathways.

Applications in Biological Research

The compound has been utilized in several areas of biological research:

  • Medicinal Chemistry : Investigated for potential therapeutic properties targeting specific biological pathways.
  • Biochemical Assays : Acts as a probe to study enzyme interactions and protein-ligand binding.
  • Synthetic Methodologies : Used as a building block for synthesizing more complex molecules.

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound can effectively bind to certain enzymes, leading to inhibition of their activity. For instance, studies using spectroscopic techniques have shown that the compound can inhibit serine proteases by occupying the active site, thereby preventing substrate access.

Case Study 2: Drug Development

In a study aimed at developing new drug candidates, this compound was modified to enhance its bioavailability and efficacy against specific targets related to metabolic disorders. The modified compounds exhibited improved binding affinity and selectivity towards their targets compared to unmodified versions.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters. For example:

  • Temperature and pH : Ensure stability of the azetidine ring during deprotection steps (e.g., acidic/basic conditions). Evidence suggests that azetidine derivatives are prone to ring-opening under harsh conditions, necessitating mild reagents .
  • Catalysts : Use chiral catalysts (e.g., palladium complexes) to retain stereochemical integrity of the (1S)-aminoethyl group during coupling reactions .
  • Protecting Groups : Employ tert-butyloxycarbonyl (Boc) to shield the azetidine nitrogen, followed by selective deprotection using trifluoroacetic acid (TFA) . Yield improvements often involve solvent optimization (e.g., dichloromethane for solubility) and purification via column chromatography .

Q. How can the stereochemical purity of the (1S)-aminoethyl substituent be validated experimentally?

Methodological Answer: Use a combination of analytical techniques:

  • Chiral HPLC : Compare retention times with enantiomeric standards .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in the aminoethyl group to confirm spatial arrangement .
  • Optical Rotation : Measure specific rotation and compare to literature values for (S)-configured analogs . Discrepancies in optical activity may indicate racemization during synthesis, requiring revised reaction conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across different in vitro assays?

Methodological Answer: Contradictions often arise from assay-specific variables. Address these by:

  • Dose-Response Curves : Test a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .
  • Cell Line Validation : Use isogenic cell lines to isolate genetic factors influencing activity (e.g., overexpression of target receptors) .
  • Metabolic Stability Assays : Evaluate compound degradation in cell culture media (e.g., LC-MS to quantify intact compound over time) . Cross-reference findings with structurally similar compounds (e.g., tert-butyl 3-(methylamino)azetidine derivatives) to identify pharmacophore-specific trends .

Q. How can enantioselective synthesis be achieved for the (1S)-aminoethyl group without racemization?

Methodological Answer: Enantioselective methods include:

  • Asymmetric Hydrogenation : Use chiral Ru-BINAP catalysts to reduce prochiral enamine intermediates .
  • Enzymatic Resolution : Employ lipases or acylases to hydrolyze racemic mixtures selectively . Monitor reaction progress via real-time circular dichroism (CD) spectroscopy to detect early racemization . Post-synthesis, confirm enantiomeric excess (ee) using chiral stationary phase GC-MS .

Methodological and Mechanistic Questions

Q. What computational approaches predict the binding affinity of this compound to neurological targets (e.g., NMDA receptors)?

Methodological Answer: Combine:

  • Molecular Docking : Use AutoDock Vina to model interactions between the azetidine core and receptor binding pockets .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess complex stability .
  • Free Energy Calculations : Apply MM-GBSA to estimate binding energies, prioritizing residues with strong hydrogen bonds (e.g., between the aminoethyl group and GluN2A subunit) . Validate predictions with surface plasmon resonance (SPR) assays to measure kinetic parameters (KDK_D, kon/koffk_{on}/k_{off}) .

Q. How do structural modifications (e.g., replacing tert-butyl with other carbamates) impact pharmacokinetic properties?

Methodological Answer: Systematically evaluate derivatives via:

  • LogP Measurements : Compare partition coefficients to assess lipophilicity changes .
  • CYP450 Inhibition Assays : Test hepatic metabolism using human liver microsomes and LC-MS/MS metabolite profiling .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to quantify unbound fraction . Data from tert-butyl 3-(cyclopropylamino) analogs suggest bulkier carbamates reduce clearance rates but may lower BBB penetration .

Comparative and Analytical Questions

Q. What distinguishes this compound’s reactivity from tert-butyl 3-(aminomethyl)azetidine-1-carboxylate in nucleophilic substitution reactions?

Methodological Answer: The (1S)-aminoethyl group introduces steric hindrance and electronic effects:

  • Steric Effects : The ethyl chain in the (1S)-configured derivative slows SN2 reactions at the azetidine nitrogen compared to smaller aminomethyl analogs .
  • Electronic Effects : The amino group’s electron-donating nature increases ring strain, favoring ring-opening reactions under acidic conditions . Confirm via kinetic studies (e.g., monitor reaction rates with varying nucleophiles using 19^{19}F NMR) .

Data and Reproducibility

Q. How should researchers address batch-to-batch variability in azetidine ring stability during scale-up?

Methodological Answer: Implement quality control protocols:

  • In-Process Monitoring : Use FTIR to detect ring-opening byproducts (e.g., β-amino alcohols) during synthesis .
  • Stability Studies : Store batches under inert atmospheres (N2_2) at –20°C to prevent hydrolysis .
  • DoE Optimization : Apply factorial design to identify critical parameters (e.g., pH, temperature) affecting ring integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.